molecular formula C24H20O3 B5177354 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one

3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one

Cat. No. B5177354
M. Wt: 356.4 g/mol
InChI Key: XAGSTTLQXNCMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as BML-275, is a synthetic compound that belongs to the class of chromenone derivatives. It is a potent and selective inhibitor of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. BML-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one exerts its inhibitory effect on AMPK by binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This leads to a decrease in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and HMG-CoA reductase, which are involved in lipid and cholesterol synthesis. 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one also inhibits the mTOR signaling pathway, which is implicated in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and proliferation
- Improvement of insulin sensitivity and glucose uptake in type 2 diabetes
- Suppression of pro-inflammatory cytokine production in immune cells
- Reduction of lipid and cholesterol synthesis
- Inhibition of cell growth and proliferation through the mTOR pathway

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one in laboratory experiments is its high selectivity and potency for AMPK inhibition. This allows researchers to specifically target the AMPK pathway without affecting other cellular processes. However, one limitation of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one, including:
- Investigation of its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular disease
- Development of more potent and selective AMPK inhibitors based on the structure of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one
- Exploration of the underlying mechanisms of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one's anti-cancer and anti-inflammatory effects
- Evaluation of the safety and efficacy of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one in clinical trials for various diseases.

Synthesis Methods

3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process that involves the condensation of 4-biphenylcarboxaldehyde with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl vinyl ketone. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been widely used as a research tool to investigate the role of AMPK in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has also been demonstrated to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes. Furthermore, 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in immune cells.

properties

IUPAC Name

7-ethoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-3-26-20-13-14-21-22(15-20)27-16(2)23(24(21)25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGSTTLQXNCMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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